2-(4-bromo-1H-indol-3-yl)acetonitrile 2-(4-bromo-1H-indol-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 89245-35-2
VCID: VC2033261
InChI: InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
SMILES: C1=CC2=C(C(=C1)Br)C(=CN2)CC#N
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol

2-(4-bromo-1H-indol-3-yl)acetonitrile

CAS No.: 89245-35-2

Cat. No.: VC2033261

Molecular Formula: C10H7BrN2

Molecular Weight: 235.08 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-1H-indol-3-yl)acetonitrile - 89245-35-2

Specification

CAS No. 89245-35-2
Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
IUPAC Name 2-(4-bromo-1H-indol-3-yl)acetonitrile
Standard InChI InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
Standard InChI Key CGFUOBNYUICDPH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)C(=CN2)CC#N
Canonical SMILES C1=CC2=C(C(=C1)Br)C(=CN2)CC#N

Introduction

Chemical Structure and Properties

Molecular Identification

2-(4-bromo-1H-indol-3-yl)acetonitrile is identified by the CAS number 89245-35-2 and has the molecular formula C10H7BrN2. The compound has a molecular weight of 235.08 g/mol, which reflects the presence of the bromine atom that contributes significantly to its mass. Its structure consists of an indole core with a bromine substituent at the 4-position and an acetonitrile (-CH2CN) group attached to the 3-position of the indole ring. The compound belongs to the broader family of indole derivatives, which are prevalent in natural products and pharmaceutically important compounds.

The IUPAC name 2-(4-bromo-1H-indol-3-yl)acetonitrile provides the systematic nomenclature for this compound, clearly indicating its structural components. For chemical database identification purposes, the compound has the InChI key CGFUOBNYUICDPH-UHFFFAOYSA-N and the full InChI notation InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2. The canonical SMILES notation, C1=CC2=C(C(=C1)Br)C(=CN2)CC#N, provides a linear string representation of the molecule's structure that is machine-readable and commonly used in computational chemistry and cheminformatics.

Physical and Structural Characteristics

The physical characteristics of 2-(4-bromo-1H-indol-3-yl)acetonitrile include its appearance as a solid at room temperature, which is consistent with many indole derivatives of similar molecular weight. The presence of the nitrogen-containing indole ring and the nitrile group introduces polar elements into the molecule, influencing its solubility profile and intermolecular interactions. The bromine atom at the 4-position creates an electron-withdrawing effect and introduces asymmetry to the electron distribution within the molecule, which affects its reactivity patterns and binding capabilities with biological targets.

Structurally, the compound features the characteristic planar indole bicyclic system consisting of a benzene ring fused to a pyrrole ring. The bromine substituent at the 4-position protrudes from the plane of the indole ring, creating a region of increased electron density due to the halogen's electron-withdrawing nature. The acetonitrile group at the 3-position extends the molecule's π-electron system and introduces a reactive nitrile functionality that can participate in various chemical transformations. The N-H group of the indole ring can function as a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor, enabling the molecule to engage in multiple types of intermolecular interactions.

Synthesis Methods

Laboratory Scale Synthesis

Biological Activities

Anticancer Properties

2-(4-bromo-1H-indol-3-yl)acetonitrile has demonstrated significant anticancer activity against various cancer cell lines in research studies. The compound's ability to inhibit cell proliferation is quantified through IC50 values (the concentration required to reduce cell viability by 50%), which provide a measure of its potency against specific cancer types. Against breast cancer cell line MCF-7, the compound exhibited an IC50 value of 14 µM, indicating moderate cytotoxic activity. For prostate cancer cells (PC3), an IC50 of 12 µM was observed, while colon cancer cells (HCT-116) showed greater sensitivity with an IC50 of 9.71 µM. These results suggest that the compound's anticancer efficacy varies by cancer type, with particular promise against colorectal cancer.

The mechanism underlying the anticancer properties appears to involve the inhibition of cell proliferation pathways and the induction of apoptosis (programmed cell death). Research suggests that the compound may interfere with specific cellular targets involved in cancer progression, such as enzymes or receptors that regulate cell growth and survival. The presence of the bromine atom and the nitrile group likely contributes to these biological interactions, influencing the compound's ability to bind to specific molecular targets within cancer cells. Further studies have indicated that derivatives of this compound have inhibited tumor growth in xenograft models, demonstrating therapeutic potential against solid tumors.

The anticancer activity data is summarized in Table 1, providing a comparative view of the compound's efficacy against different cancer cell lines:

Cancer Cell LineTypeIC50 (µM)
MCF-7Breast Cancer14
PC3Prostate Cancer12
HCT-116Colon Cancer9.71

These findings position 2-(4-bromo-1H-indol-3-yl)acetonitrile as a promising candidate for further development in cancer drug discovery programs. The differential activity against various cancer types suggests potential selectivity that could be exploited in targeted cancer therapies. Additionally, the compound's structure provides opportunities for further optimization through medicinal chemistry approaches to enhance potency and selectivity.

Antimicrobial Activity

Beyond its anticancer properties, 2-(4-bromo-1H-indol-3-yl)acetonitrile exhibits notable antimicrobial activity against several bacterial strains. The compound's antibacterial efficacy is typically measured using minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism. Against Enterococcus faecalis, the compound demonstrated an MIC value of 40 µg/mL, while for Pseudomonas aeruginosa, an MIC of 50 µg/mL was observed. The compound also showed activity against Salmonella typhi with an MIC of 45 µg/mL. These values indicate moderate antimicrobial potency that could be clinically relevant, particularly in the context of growing antibiotic resistance.

Comparative analysis with standard antibiotics has revealed that 2-(4-bromo-1H-indol-3-yl)acetonitrile exhibits comparable efficacy against certain resistant bacterial strains, suggesting its potential utility in addressing antibiotic resistance challenges. The mechanism of antimicrobial action likely involves interaction with bacterial cellular components, possibly disrupting cell membrane integrity or interfering with critical metabolic processes. The bromine atom at the 4-position may enhance the compound's ability to penetrate bacterial cell membranes, while the nitrile group could engage in specific interactions with bacterial targets.

The antimicrobial activity data is summarized in Table 2, providing a clear overview of the compound's effectiveness against different bacterial strains:

Bacterial StrainMIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45

These findings highlight the potential of 2-(4-bromo-1H-indol-3-yl)acetonitrile as a lead compound for the development of new antimicrobial agents. The observed activity against both Gram-positive (E. faecalis) and Gram-negative (P. aeruginosa, S. typhi) bacteria suggests a broad-spectrum antimicrobial profile that could be valuable in addressing diverse infectious diseases. Further structure-activity relationship studies could optimize these properties to develop more potent antimicrobial derivatives.

Applications in Research and Industry

Medicinal Chemistry Applications

In medicinal chemistry, 2-(4-bromo-1H-indol-3-yl)acetonitrile serves as a valuable building block for the synthesis of biologically active compounds with therapeutic potential. The compound's core structure, featuring the indole scaffold, is prevalent in numerous pharmaceuticals and natural products with diverse biological activities. The presence of both a bromine atom and a nitrile group provides multiple sites for chemical modification, allowing medicinal chemists to create libraries of derivatives with optimized properties. These structural features facilitate various transformations including cross-coupling reactions, nucleophilic substitutions, and functional group interconversions that can generate compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Research utilizing 2-(4-bromo-1H-indol-3-yl)acetonitrile has led to the development of potential therapeutic agents across multiple disease areas. The compound's demonstrated anticancer and antimicrobial properties provide a foundation for developing targeted therapeutics against specific diseases. Furthermore, the nitrile group can serve as a precursor to other functional groups such as amides, amines, or carboxylic acids, expanding the chemical space accessible from this single building block. The versatility of this compound in medicinal chemistry is evidenced by its inclusion in chemical libraries used for high-throughput screening campaigns aimed at identifying novel bioactive molecules.

The pharmaceutical relevance of 2-(4-bromo-1H-indol-3-yl)acetonitrile extends beyond its direct biological activities to its role in probe development for studying biological systems. Compounds derived from this chemical scaffold can serve as molecular probes for investigating enzyme mechanisms, receptor binding sites, and cellular pathways involved in disease processes. The ability to introduce reporter groups or affinity labels through modification of the bromine position makes this compound particularly useful for creating tools that help elucidate biological mechanisms. This application in chemical biology complements its direct therapeutic potential, providing insights that can guide further drug development efforts.

Materials Science Applications

In materials science, 2-(4-bromo-1H-indol-3-yl)acetonitrile and its derivatives are investigated for their potential in developing organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties, enhanced by the presence of the bromine atom, make it suitable for applications in electronic devices where controlled electron transport is essential. The extended π-electron system of the indole core, combined with the electron-withdrawing effects of both the bromine and nitrile groups, creates a molecule with interesting electronic characteristics that can be exploited in materials design. These properties include tunable HOMO-LUMO gaps, directional charge transport, and photoluminescence capabilities.

The incorporation of 2-(4-bromo-1H-indol-3-yl)acetonitrile into polymeric materials can confer specific optical or electronic properties to the resulting composites. The bromine atom provides a site for polymerization or cross-linking reactions, allowing the incorporation of the indole moiety into larger macromolecular structures. Additionally, the compound has been investigated for its properties as a fluorescent probe in organic semiconductors and photovoltaics, where the tunable nature of indole derivatives makes them valuable components. The ability to modify the electronic properties through structural variations provides a platform for developing materials with customized characteristics for specific applications in organic electronics.

Research in this area continues to explore the relationship between molecular structure and bulk material properties, seeking to optimize parameters such as charge carrier mobility, luminescence efficiency, and stability. The development of structure-property relationships for 2-(4-bromo-1H-indol-3-yl)acetonitrile and related compounds contributes to the broader field of organic electronics, which aims to create more sustainable and flexible alternatives to traditional silicon-based semiconductors. The potential applications extend to areas such as flexible displays, organic photovoltaics, and chemical sensors, where the unique properties of indole-based materials can provide advantages over conventional technologies.

Structure-Activity Relationships

Comparison with Similar Compounds

The biological and chemical properties of 2-(4-bromo-1H-indol-3-yl)acetonitrile can be better understood through comparison with structurally related compounds. Similar compounds include 2-(4-chloro-1H-indol-3-yl)acetonitrile, 2-(4-fluoro-1H-indol-3-yl)acetonitrile, and 2-(4-methyl-1H-indol-3-yl)acetonitrile, which differ only in the substituent at the 4-position of the indole ring. The variance in halogen or alkyl substitution creates a series of compounds with graduated electronic and steric properties, allowing for systematic exploration of structure-activity relationships. These structural analogues provide valuable insights into how specific molecular features influence biological activity and chemical reactivity.

Another relevant comparison is with 2-(4-hydroxy-1H-indol-3-yl)acetonitrile (CAS 118573-52-7), which replaces the bromine with a hydroxyl group . This substitution dramatically changes the electronic properties and hydrogen-bonding capabilities of the molecule, leading to different biological interaction profiles . Similarly, comparison with 2-(4-bromo-1H-indol-3-yl)ethanol (CAS 202753-56-8) highlights the impact of replacing the nitrile functionality with an alcohol group, which alters both the reactivity and biological properties of the compound . These systematic structural variations allow researchers to map the pharmacophoric elements essential for specific biological activities.

Uniqueness of 2-(4-bromo-1H-indol-3-yl)acetonitrile stems from the presence of the bromine atom, which imparts distinct electronic and steric properties compared to other halogens or substituents. The bromine atom, with its larger atomic radius and polarizability compared to chlorine or fluorine, influences the molecule's lipophilicity, membrane permeability, and binding interactions with biological targets. Additionally, the carbon-bromine bond serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse derivatives with enhanced properties. This synthetic versatility, combined with the bromine's electronic effects, makes 2-(4-bromo-1H-indol-3-yl)acetonitrile a particularly valuable intermediate in both medicinal chemistry and materials science applications.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-3-yl)acetonitrile in biological systems depends on its specific application context and target systems. In medicinal chemistry applications, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. Molecular docking studies on related indole derivatives have revealed strong interactions with biological targets such as enzymes and receptors involved in cancer progression, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These findings provide clues to potential mechanisms underlying the compound's observed anticancer activity.

The bromine atom and nitrile group play crucial roles in determining the compound's binding interactions and electronic effects, influencing its reactivity and selectivity. The bromine atom, being electronegative and relatively large, creates a region of negative electrostatic potential that can engage in halogen bonding with electron-rich sites in biological macromolecules. The nitrile group, with its linear geometry and terminal nitrogen atom, can participate in hydrogen bonding and dipole-dipole interactions with complementary functional groups in target proteins. Together, these structural features determine the three-dimensional binding profile of the molecule and its affinity for specific biological targets.

In materials applications, the mechanism of action relates to the compound's electronic properties and how they contribute to bulk material characteristics. The extended π-electron system of the indole core, modified by the electron-withdrawing effects of both the bromine and nitrile groups, determines properties such as HOMO-LUMO energy gaps, absorption/emission spectra, and charge transport capabilities. Understanding these structure-property relationships is essential for designing materials with optimized performance characteristics for specific applications in organic electronics and photonics. The tunable nature of these properties through structural modification makes 2-(4-bromo-1H-indol-3-yl)acetonitrile and its derivatives versatile building blocks for materials with customized electronic and optical behaviors.

Future Perspectives

Research Opportunities and Challenges

Future research directions for 2-(4-bromo-1H-indol-3-yl)acetonitrile encompass several promising avenues that could expand its utility in both medicinal chemistry and materials science. One significant opportunity lies in the development of more potent and selective derivatives through systematic structural modification. The compound's demonstrated anticancer and antimicrobial activities provide a foundation for medicinal chemistry campaigns aimed at optimizing these properties through rational design approaches. Such efforts would benefit from detailed structure-activity relationship studies that correlate specific structural features with biological outcomes, guiding the design of next-generation compounds with enhanced therapeutic profiles.

Challenges in advancing research on 2-(4-bromo-1H-indol-3-yl)acetonitrile include addressing potential toxicity concerns associated with halogenated compounds, improving the efficiency and sustainability of synthetic methods, and enhancing the compound's pharmacokinetic properties for potential drug development. The presence of the bromine atom, while beneficial for certain properties, may raise concerns regarding environmental persistence and bioaccumulation. Therefore, developing "greener" synthetic routes and exploring bioisosteric replacements for the bromine atom represent important research challenges. Additionally, optimizing the compound's solubility, metabolic stability, and target selectivity will be crucial for advancing any therapeutic applications.

In materials science, future research could explore the integration of 2-(4-bromo-1H-indol-3-yl)acetonitrile derivatives into more complex material systems such as organic field-effect transistors, photovoltaic cells, and chemical sensors. The compound's electronic properties and synthetic versatility make it a candidate for developing new functional materials with tailored characteristics. Challenges in this domain include improving device stability, enhancing charge carrier mobility, and developing processing methods compatible with large-scale manufacturing. Collaborative efforts between synthetic chemists, materials scientists, and device engineers will be essential for translating the compound's promising properties into practical applications.

Emerging Applications

Emerging applications for 2-(4-bromo-1H-indol-3-yl)acetonitrile and its derivatives span multiple fields, reflecting the versatility of this chemical scaffold. In drug discovery, the compound's demonstrated biological activities suggest potential applications in developing targeted therapies for cancer and infectious diseases. The indole scaffold's prevalence in natural products and pharmaceuticals provides a precedent for successful drug development based on this core structure. Furthermore, the compound's unique combination of structural features could be exploited in developing molecular probes for studying biological systems, potentially uncovering new disease mechanisms and therapeutic targets.

In materials science, the trend toward organic electronics and sustainable technologies creates opportunities for compounds like 2-(4-bromo-1H-indol-3-yl)acetonitrile in next-generation devices. The development of flexible displays, wearable electronics, and organic photovoltaics represents growing markets where the compound's electronic properties could find application. Additionally, the fluorescent properties of indole derivatives make them candidates for sensing applications, where they could serve as reporters for detecting specific analytes or environmental conditions. The tunable nature of these properties through structural modification provides flexibility in designing materials for specific technological requirements.

The intersection of these diverse applications creates opportunities for interdisciplinary research that leverages the unique properties of 2-(4-bromo-1H-indol-3-yl)acetonitrile across multiple domains. For example, the development of theranostic agents that combine therapeutic and diagnostic capabilities could benefit from the compound's biological activities and potential for incorporation into imaging probes. Similarly, the growing field of bioelectronics, which bridges electronic materials and biological systems, represents a frontier where the compound's dual relevance to biology and materials science could be particularly valuable. These emerging applications highlight the continued importance of fundamental research on versatile chemical building blocks like 2-(4-bromo-1H-indol-3-yl)acetonitrile that can address challenges across diverse technological and scientific domains.

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